molecular formula C12H14O2 B1603382 1-(3-Methylphenyl)cyclobutanecarboxylic acid CAS No. 202737-32-4

1-(3-Methylphenyl)cyclobutanecarboxylic acid

Cat. No.: B1603382
CAS No.: 202737-32-4
M. Wt: 190.24 g/mol
InChI Key: SSPYKVRECSNVLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Methylphenyl)cyclobutanecarboxylic acid is a chemical compound with the molecular formula C12H14O2 . It is a derivative of cyclobutanecarboxylic acid, which is a colorless nonvolatile liquid and an intermediate in organic synthesis . This compound is used as a reactant in the preparation of alternating copolymers via ring-opening metathesis polymerization (ROMP) of methylcyclobutene and dimethylcyclobutene .


Molecular Structure Analysis

The molecular weight of this compound is 190.24 . The InChI code for this compound is 1S/C12H14O2/c1-9-4-2-5-10(8-9)12(11(13)14)6-3-7-12/h2,4-5,8H,3,6-7H2,1H3,(H,13,14) .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . The predicted melting point is 103.33°C, and the predicted boiling point is approximately 334.6°C at 760 mmHg .

Scientific Research Applications

Thermal and Photodimerization Reactions

Cyclobutane derivatives, like Benzo[b]thiophen-3-carboxylic acid 1,1-dioxide, have been shown to undergo dimerization under the influence of ultraviolet light and heat, demonstrating the potential for cyclobutane and its derivatives in synthesizing complex molecular structures through thermal and photochemical reactions (Davies et al., 1977).

Metathesis Polymerization

The ring-opening metathesis polymerization (ROMP) of 1-substituted cyclobutenes has been explored for producing polymers with varying stereochemistry and regiochemistry, indicating the utility of cyclobutane derivatives in polymer synthesis (Song et al., 2010).

Aggregation Pheromone Identification

Research on (+)-(1R,2S)-1-Methyl-2-(1-methylethenyl)cyclobutaneacetic acid from male plum curculios highlights the role of cyclobutane derivatives in the identification and synthesis of natural products, such as aggregation pheromones, offering insights into insect behavior and potential applications in pest management (Eller & Bartelt, 1996).

Coordination Polymers and Sensing Applications

The study of coordination polymers involving cyclobutane derivatives, such as the synthesis and photoinduced post-synthetic modifications of a Zn(II) coordination polymer, showcases the potential of these compounds in creating materials with selective luminescence sensing and dye adsorption properties (Hu et al., 2015).

Structural and Conformational Analysis

X-ray diffraction studies on cis-2-phenylcyclobutanecarboxylic acid and related compounds offer valuable information on the structural and conformational characteristics of cyclobutane derivatives, contributing to the understanding of their chemical behavior and reactivity (Reisner et al., 1983).

Safety and Hazards

The safety information for 1-(3-Methylphenyl)cyclobutanecarboxylic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The safety pictograms associated with this compound are GHS07, and the precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Properties

IUPAC Name

1-(3-methylphenyl)cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-9-4-2-5-10(8-9)12(11(13)14)6-3-7-12/h2,4-5,8H,3,6-7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSPYKVRECSNVLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2(CCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90585518
Record name 1-(3-Methylphenyl)cyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202737-32-4
Record name 1-(3-Methylphenyl)cyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Methylphenyl)cyclobutanecarboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(3-Methylphenyl)cyclobutanecarboxylic acid
Reactant of Route 3
Reactant of Route 3
1-(3-Methylphenyl)cyclobutanecarboxylic acid
Reactant of Route 4
1-(3-Methylphenyl)cyclobutanecarboxylic acid
Reactant of Route 5
1-(3-Methylphenyl)cyclobutanecarboxylic acid
Reactant of Route 6
Reactant of Route 6
1-(3-Methylphenyl)cyclobutanecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.